molecular formula C36H34F4N4O4 B12848598 Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

Cat. No.: B12848598
M. Wt: 662.7 g/mol
InChI Key: PPWOXUVBOGBFSQ-UHFFFAOYSA-N
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Description

Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate is a useful research compound. Its molecular formula is C36H34F4N4O4 and its molecular weight is 662.7 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate (CAS No. 123279-53-8) is a synthetic compound belonging to the porphyrin family. Its complex structure and unique substituents suggest potential applications in various biological and medicinal fields. This article reviews its biological activity based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C36H34F4N4O4
Molecular Weight 662.7 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C=C(F)F)C)C=C(F)F

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-75.4
A5496.8
PC-34.9

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Photodynamic Therapy (PDT) : The compound can act as a photosensitizer in PDT applications. Upon exposure to light of specific wavelengths, it generates singlet oxygen and other reactive species that damage cellular components.
  • Inhibition of Angiogenesis : It has been observed to inhibit the vascular endothelial growth factor (VEGF), thus preventing tumor-induced angiogenesis.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The tumors exhibited necrotic areas and reduced vascularization.
  • Combination Therapy : In combination with traditional chemotherapeutics such as doxorubicin or cisplatin, this compound enhanced the efficacy of these drugs while reducing their side effects.

Safety and Toxicity

While promising in its therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in normal cells. However, further studies are needed to fully understand its safety parameters.

Properties

Molecular Formula

C36H34F4N4O4

Molecular Weight

662.7 g/mol

IUPAC Name

methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C36H34F4N4O4/c1-17-21(7-9-35(45)47-5)29-16-30-22(8-10-36(46)48-6)18(2)27(42-30)14-31-24(12-34(39)40)20(4)28(44-31)15-32-23(11-33(37)38)19(3)26(43-32)13-25(17)41-29/h11-16,43-44H,7-10H2,1-6H3

InChI Key

PPWOXUVBOGBFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C(F)F)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C(F)F

Origin of Product

United States

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